6-Bromo-4-hydroxypicolinaldehyde
Description
Contextual Significance within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov The pyridine (B92270) ring, a core component of 6-Bromo-4-hydroxypicolinaldehyde, is a particularly privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. acs.org The introduction of bromo and hydroxyl substituents to the picolinaldehyde framework can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its potential biological activity and utility as a synthetic intermediate. nih.gov The strategic placement of a bromine atom, a common pharmacophore, and a hydroxyl group, which can act as a hydrogen bond donor and acceptor, suggests that this compound could serve as a valuable building block for the synthesis of more complex, biologically active molecules.
Overview of Picolinaldehyde Derivatives in Synthetic and Mechanistic Studies
Picolinaldehyde, or pyridine-2-carbaldehyde, and its derivatives are versatile precursors in organic synthesis. wikipedia.org The aldehyde functional group readily undergoes nucleophilic attack, particularly by amines, to form Schiff bases, which can function as bidentate ligands in coordination chemistry. wikipedia.org These iminopyridine complexes can be remarkably stable and have applications in catalysis and materials science.
The synthesis of picolinaldehyde derivatives can be achieved through various methods, most commonly through the oxidation of the corresponding hydroxymethyl- or methylpyridines. wikipedia.org Other synthetic routes include multi-component reactions, which offer an efficient pathway to highly functionalized pyridine derivatives. researchgate.netmdpi.com For instance, a one-pot, three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized N-alkylated pyridines. researchgate.net Mechanistic studies on reactions involving heterocyclic aldehydes, such as the Ugi-Smiles coupling and N-heterocyclic carbene (NHC)-catalyzed reactions, are crucial for understanding their reactivity and optimizing reaction conditions for the synthesis of novel compounds. nih.govmdpi.comacs.org
| Reaction Type | Description | Significance in Picolinaldehyde Chemistry |
| Oxidation | Conversion of a methyl or hydroxymethyl group to an aldehyde. | A primary and common method for synthesizing picolinaldehydes. wikipedia.org |
| Schiff Base Formation | Reaction of the aldehyde with a primary amine to form an imine. | Creates versatile ligands for coordination chemistry and further functionalization. wikipedia.org |
| Multi-component Reactions | One-pot synthesis involving three or more reactants. | Provides efficient access to complex and diverse pyridine derivatives. researchgate.netmdpi.com |
| Ugi-Smiles Coupling | A four-component reaction involving an aldehyde, an amine, an isocyanide, and a phenol (B47542). | Enables the rapid assembly of complex molecular scaffolds. nih.gov |
| NHC-Catalyzed Reactions | Reactions utilizing N-heterocyclic carbenes as organocatalysts. | Facilitates unique transformations of aldehydes, such as umpolung (polarity inversion). mdpi.comacs.org |
Research Gaps and Objectives for this compound Investigations
A thorough review of the existing scientific literature reveals a significant research gap concerning this compound. While data exists for structurally similar compounds such as 6-Bromo-4-hydroxyquinoline and 6-Bromo-5-hydroxy-4-iodopicolinaldehyde, specific experimental data and research on the title compound are conspicuously absent. sigmaaldrich.comsigmaaldrich.com This lack of information presents a clear opportunity for original research.
The primary objective for future investigations should be the development of a reliable and efficient synthetic route to this compound. This would likely involve the adaptation of known methods for the synthesis of substituted pyridines, such as the oxidation of a corresponding precursor or a multi-step synthesis starting from a commercially available pyridine derivative.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrNO2 |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
6-bromo-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-6-2-5(10)1-4(3-9)8-6/h1-3H,(H,8,10) |
InChI Key |
YUVWRDGAOPGWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 6 Bromo 4 Hydroxypicolinaldehyde
Established Synthetic Routes to 6-Bromo-4-hydroxypicolinaldehyde and Related Analogs
Direct and established synthetic routes for this compound are not extensively documented in the public domain. However, its synthesis can be envisaged through logical multi-step sequences starting from readily available pyridine (B92270) precursors. These routes often involve the sequential introduction of the bromo, hydroxyl, and aldehyde functionalities onto the pyridine ring.
Multi-Step Synthesis from Pyridine Precursors
A plausible synthetic pathway to this compound can be conceptualized starting from 2,6-dibromopyridine (B144722). This approach involves a regioselective functionalization at the C2 position, followed by the introduction of the hydroxyl group at the C4 position.
One potential route begins with the monolithiation of 2,6-dibromopyridine at a low temperature, followed by formylation to yield 6-bromo-2-pyridinecarboxaldehyde (also known as 6-bromopicolinaldehyde). prepchem.com This intermediate is a known compound and is commercially available. sigmaaldrich.comsigmaaldrich.com The subsequent introduction of a hydroxyl group at the C4 position presents a significant challenge due to the electron-deficient nature of the pyridine ring. One strategy could involve the N-oxidation of the pyridine ring to enhance its reactivity towards nucleophilic substitution. The resulting N-oxide could then be subjected to nucleophilic hydroxylation at the C4 position, followed by deoxygenation of the N-oxide to afford the target molecule.
Alternatively, a route starting from a 4-hydroxypyridine (B47283) derivative could be considered. For instance, 4-hydroxypyridine can be subjected to bromination. The directing effects of the hydroxyl group would likely favor bromination at the C3 and C5 positions. Therefore, achieving the desired 6-bromo substitution pattern would require a more controlled or indirect approach, possibly involving protecting group strategies or starting with a pre-functionalized 4-hydroxypyridine.
A summary of a potential multi-step synthesis is presented below:
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 2,6-Dibromopyridine | 1. n-Butyllithium, Ether, -78 °C; 2. Dimethylformamide (DMF) | 6-Bromo-2-pyridinecarboxaldehyde |
| 2 | 6-Bromo-2-pyridinecarboxaldehyde | m-Chloroperoxybenzoic acid (m-CPBA) | 6-Bromo-2-pyridinecarboxaldehyde-N-oxide |
| 3 | 6-Bromo-2-pyridinecarboxaldehyde-N-oxide | Acetic anhydride (B1165640), followed by hydrolysis | This compound |
Regioselective Functionalization Approaches for Picolinaldehyde Scaffolds
The regioselective functionalization of picolinaldehyde and its derivatives is a critical aspect of synthesizing complex pyridine-based molecules. The electron-withdrawing nature of the aldehyde group at the C2 position and the inherent electronic properties of the pyridine ring dictate the regioselectivity of subsequent reactions.
For electrophilic substitution reactions on a picolinaldehyde scaffold, the pyridine nitrogen and the aldehyde group are deactivating, making the ring less susceptible to attack. However, if an activating group, such as a hydroxyl group, is present, it will dominate the directing effects. In the case of this compound, the hydroxyl group at C4 would direct incoming electrophiles primarily to the C3 and C5 positions.
For nucleophilic aromatic substitution, the positions ortho and para to the ring nitrogen (C2, C4, C6) are activated. In a 6-bromopicolinaldehyde intermediate, the C4 position is susceptible to nucleophilic attack, especially if the pyridine nitrogen is quaternized or oxidized to the N-oxide. This principle is fundamental to introducing the hydroxyl group at the C4 position. The regioselective bromination of pyridine N-oxide derivatives has been demonstrated to be an effective strategy for introducing bromine at specific positions. researchgate.net Similarly, the regioselective bromination of 6-hydroxytetrahydroisoquinolines highlights the influence of a hydroxyl group on the substitution pattern. cornell.edu
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. rsc.org While direct formylation of an unsubstituted 4-hydroxypyridine might not be highly regioselective, the presence of a directing group or a pre-existing substitution pattern can control the site of formylation. For instance, formylation of phenols can be highly regioselective. orgsyn.org
Novel and Green Chemistry Synthetic Strategies for this compound
Modern synthetic chemistry places a strong emphasis on the development of novel and environmentally benign methodologies. These approaches often involve the use of catalysts to improve efficiency and selectivity, as well as the adoption of sustainable reaction conditions.
Catalyst-Mediated Syntheses (e.g., Palladium-Catalyzed Couplings, Schiff Base Catalysis)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds in the synthesis of substituted pyridines. While not directly applied to the synthesis of this compound in published literature, these methods offer significant potential. For instance, a suitably protected 4-hydroxypyridine derivative bearing a leaving group (e.g., triflate) at the C6 position could undergo a palladium-catalyzed formylation reaction.
Alternatively, a palladium-catalyzed C-H activation/functionalization approach could be envisioned. Starting with a 4-hydroxypicolinaldehyde (B3079112) precursor, a regioselective C-H bromination at the C6 position could be achieved using a suitable palladium catalyst and a bromine source.
Schiff base catalysis, often involving the formation of an imine intermediate from the aldehyde, can be employed to modulate the reactivity and selectivity of subsequent transformations. For example, a Schiff base formed from this compound could participate in various catalytic asymmetric reactions to introduce chiral centers.
Sustainable Production Methods and Reaction Conditions
Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, several strategies can be considered to enhance the sustainability of the process.
The use of less toxic solvents and reagents is a key aspect. For instance, replacing hazardous solvents with water or bio-based solvents where possible can significantly improve the environmental profile of a synthesis. The synthesis of 4-hydroxybenzaldehyde, a related compound, has been explored using greener methods, such as the oxidation of p-cresol (B1678582) with pure oxygen catalyzed by cobalt salts. google.com The synthesis of p-hydroxybenzaldehyde from phenol (B47542) using a Vilsmeier reagent has also been reported with high yield and purity. google.com
Furthermore, employing catalytic methods, as discussed in the previous section, inherently aligns with green chemistry principles by reducing the amount of stoichiometric reagents required. Microwave-assisted synthesis can also be a valuable tool for accelerating reaction times and improving energy efficiency.
Reaction Mechanism Elucidation during this compound Synthesis
The elucidation of reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. The synthesis of this compound would involve several key reaction types, each with its own mechanistic intricacies.
The formylation of a pyridine derivative, potentially via a lithiated intermediate, proceeds through a nucleophilic addition of the organolithium species to dimethylformamide (DMF), followed by acidic workup to hydrolyze the resulting tetrahedral intermediate to the aldehyde.
The introduction of the hydroxyl group at the C4 position via an N-oxide intermediate likely involves an initial N-oxidation of the pyridine nitrogen. The resulting N-oxide is more susceptible to nucleophilic attack. Treatment with a reagent like acetic anhydride can lead to the formation of an acetoxy group at the C4 position through a rearrangement mechanism, which upon hydrolysis yields the desired hydroxyl group.
Electrophilic aromatic substitution, such as bromination, on the pyridine ring is generally challenging due to its electron-deficient nature. However, the presence of a strongly activating group like a hydroxyl group at the C4 position would facilitate this reaction. The mechanism would involve the attack of the electrophile (e.g., Br+) on the electron-rich positions of the pyridine ring, followed by deprotonation to restore aromaticity. The regioselectivity would be governed by the directing effect of the hydroxyl group.
The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific details of the mechanism would depend on the chosen coupling partners and ligands.
Detailed Mechanistic Pathways of Halogenation and Formylation
The synthesis of this compound would necessitate carefully controlled halogenation and formylation reactions. The order of these steps is crucial and presents regioselectivity challenges due to the directing effects of the substituents on the pyridine ring.
Halogenation of the 4-Hydroxypyridine Ring
The 4-hydroxypyridine moiety exists in tautomeric equilibrium with 4-pyridone. In aqueous solutions, the pyridone form is generally predominant and is highly activated towards electrophilic substitution. cdnsciencepub.comcdnsciencepub.com The electron-donating character of the hydroxyl/pyridone oxygen activates the positions ortho (C3 and C5) to it.
Direct bromination of 4-pyridone using bromine in an aqueous medium typically leads to substitution at the 3- and 5-positions, often resulting in the formation of 3,5-dibromo-4-pyridone due to the high reactivity of the monobrominated intermediate. cdnsciencepub.comcdnsciencepub.com
Mechanism of Electrophilic Bromination:
Generation of the Electrophile: In the presence of a Lewis acid or a polar solvent, molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine species (Br⁺).
Nucleophilic Attack: The electron-rich π-system of the 4-pyridone ring attacks the electrophilic bromine. The attack is directed to the C3 or C5 position, which is electronically enriched by the resonance effect of the amide group.
Formation of the Sigma Complex (Wheland Intermediate): This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the ring and the nitrogen and oxygen atoms.
Deprotonation: A base (such as water or the bromide ion) removes a proton from the carbon atom that formed the new C-Br bond, restoring the aromaticity of the ring and yielding the brominated product.
Achieving bromination specifically at the C6 position is not feasible through a simple electrophilic substitution on the 4-hydroxypyridine core. This would likely require a more complex, multi-step synthetic route, possibly involving a pre-functionalized starting material with a directing group or the construction of the pyridine ring from acyclic precursors already containing the desired substitution pattern.
Formylation of the 4-Hydroxypyridine Ring
The introduction of a formyl (-CHO) group onto the activated pyridine ring can be hypothetically achieved through reactions such as the Vilsmeier-Haack or Reimer-Tiemann reactions. wikipedia.orgwikipedia.org
Vilsmeier-Haack Reaction:
This reaction employs a formylating agent, the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.comwikipedia.org
Mechanism:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating species. wikipedia.org
Electrophilic Attack: The electron-rich 4-hydroxypyridine (likely reacting as the phenoxide under certain conditions or the activated pyridone) attacks the electrophilic carbon of the Vilsmeier reagent. chemistrysteps.com This attack would be directed to the activated C3 or C5 positions.
Intermediate Formation: An iminium ion intermediate is formed.
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final aldehyde.
Reimer-Tiemann Reaction:
This method is used for the ortho-formylation of phenols and related electron-rich heterocycles using chloroform (B151607) (CHCl₃) in a strong basic solution. wikipedia.orgmychemblog.comorganicreactions.orgjk-sci.com
Mechanism:
Formation of Dichlorocarbene (B158193): The strong base (e.g., hydroxide) deprotonates chloroform to form the trichloromethanide anion (⁻CCl₃), which then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). wikipedia.org
Nucleophilic Attack: The phenoxide form of 4-hydroxypyridine, generated by the base, attacks the electron-deficient dichlorocarbene. The negative charge on the phenoxide is delocalized into the ring, making it nucleophilic, with the ortho positions (C3 and C5) being the most reactive sites. lscollege.ac.in
Intermediate Formation: This attack results in the formation of a dichloromethyl-substituted intermediate.
Hydrolysis: The intermediate is hydrolyzed under the basic reaction conditions to form the aldehyde group. Two successive Sₙ2 reactions with hydroxide (B78521) replace the chlorine atoms with hydroxyl groups, forming an unstable gem-diol which readily eliminates water to give the aldehyde.
Similar to halogenation, both the Vilsmeier-Haack and Reimer-Tiemann reactions would preferentially direct the formyl group to the C3 or C5 positions of the 4-hydroxypyridine ring. Therefore, the synthesis of the specific this compound isomer remains a significant regiochemical challenge that would necessitate a more advanced synthetic strategy.
Characterization of Key Synthetic Intermediates
Given the hypothetical nature of the direct synthesis, this section outlines the expected analytical data for plausible intermediates that would be encountered in the synthesis of a substituted 4-hydroxypicolinaldehyde. The primary starting material would be 4-hydroxypyridine, and key intermediates would be its brominated and formylated derivatives.
Intermediate 1: 4-Hydroxypyridine
This commercially available compound serves as the foundational scaffold. It exists in equilibrium with its 4-pyridone tautomer.
| Analytical Technique | Expected Data for 4-Hydroxypyridine/4-Pyridone |
| ¹H NMR | Signals corresponding to the pyridine ring protons, with chemical shifts influenced by the solvent and the position of the tautomeric equilibrium. |
| ¹³C NMR | Resonances for the pyridine ring carbons, including a downfield signal for the carbon bearing the hydroxyl/carbonyl group. |
| IR Spectroscopy | Broad O-H stretching band (for the hydroxy form) and/or a C=O stretching band around 1640 cm⁻¹ (for the pyridone form). C=C and C=N stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the chemical formula C₅H₅NO. |
Intermediate 2: 3-Bromo-4-hydroxypyridine
This compound represents a potential monobrominated intermediate. The introduction of the bromine atom would lead to distinct changes in its spectroscopic data.
| Analytical Technique | Expected Data for 3-Bromo-4-hydroxypyridine |
| ¹H NMR | Disappearance of one aromatic proton signal compared to the starting material. The remaining proton signals would show different chemical shifts and coupling patterns due to the electronic effect of the bromine atom. |
| ¹³C NMR | Appearance of a signal for the carbon atom bonded to bromine, typically in the range of 90-120 ppm. The signals for other ring carbons would also be shifted. |
| IR Spectroscopy | Similar to the starting material but may show shifts in band positions. A C-Br stretching vibration would be present in the fingerprint region. |
| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity (M⁺ and M⁺+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Intermediate 3: 4-Hydroxy-3-picolinaldehyde
As a representative formylated intermediate, the introduction of the aldehyde group would be clearly identifiable through various spectroscopic methods.
| Analytical Technique | Expected Data for 4-Hydroxy-3-picolinaldehyde |
| ¹H NMR | A characteristic singlet for the aldehyde proton (CHO) appearing far downfield, typically in the range of 9.5-10.5 ppm. The remaining aromatic protons would show new coupling patterns. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde group appearing significantly downfield, usually in the range of 185-200 ppm. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group, typically found around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde proton may also be visible around 2850 and 2750 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the addition of a CHO group to the 4-hydroxypyridine scaffold. |
The successful synthesis and isolation of this compound would ultimately depend on a carefully designed synthetic sequence that overcomes the inherent regiochemical preferences of the 4-hydroxypyridine ring system. The characterization of each intermediate through these analytical techniques would be essential to confirm the structure at each step of the synthesis.
Chemical Reactivity and Derivatization Studies of 6 Bromo 4 Hydroxypicolinaldehyde
Nucleophilic and Electrophilic Reactivity Profiles of 6-Bromo-4-hydroxypicolinaldehyde
The reactivity of this compound is governed by the distinct chemical nature of its functional groups. The aldehyde group is susceptible to nucleophilic attack, the hydroxyl group can act as a nucleophile or be deprotonated to form an alkoxide, and the bromine atom is a leaving group in transition metal-catalyzed cross-coupling reactions.
Aldehyde Group Transformations (e.g., Condensations, Reductions, Oxidations)
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.
Condensation Reactions: The aldehyde can readily undergo condensation reactions with various nucleophiles. For instance, it can react with amines to form imines, which can be further reduced to secondary amines. With active methylene (B1212753) compounds, such as malonates or nitroalkanes, it can participate in Knoevenagel condensations to yield substituted alkenes.
Reduction Reactions: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.net More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would also effect this transformation, although care must be taken to avoid reduction of other functional groups.
Oxidation Reactions: Oxidation of the aldehyde group can lead to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The resulting 6-bromo-4-hydroxypicolinic acid is also a valuable synthetic intermediate. rsc.org
A summary of potential aldehyde group transformations is presented in Table 1.
| Transformation | Reagents and Conditions | Product Type |
| Condensation | R-NH₂, acid or base catalyst | Imine |
| CH₂(CO₂Et)₂, piperidine, heat | Substituted alkene | |
| Reduction | NaBH₄, MeOH | Primary alcohol |
| Oxidation | KMnO₄, base, then acid | Carboxylic acid |
Table 1: Representative Transformations of the Aldehyde Group
Hydroxyl Group Derivatizations (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the 4-position of the pyridine (B92270) ring can be derivatized to form ethers and esters. These reactions can be used to protect the hydroxyl group during subsequent transformations or to introduce specific functionalities to modulate the molecule's properties. researchgate.netnih.gov
Etherification: Etherification can be achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether.
Esterification: Esterification can be carried out by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.
These derivatizations are summarized in Table 2.
| Derivatization | Reagents and Conditions | Product Type |
| Etherification | 1. NaH, THF; 2. R-X (e.g., CH₃I) | Ether |
| Esterification | Acyl chloride (e.g., CH₃COCl), pyridine | Ester |
Table 2: Derivatization of the Hydroxyl Group
Halogen Reactivity and Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira, Heck Couplings)
The bromine atom at the 6-position of the pyridine ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-picolinaldehyde with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.govworktribe.comresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-picolinaldehyde and a terminal alkyne. nih.govosi.lvacs.orgrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Heck Coupling: In the Heck reaction, the bromo-picolinaldehyde can be coupled with an alkene to form a new substituted alkene. ias.ac.innih.govnih.govyoutube.comnih.gov This reaction is also catalyzed by a palladium complex and requires a base.
A summary of these cross-coupling strategies is provided in Table 3.
| Coupling Reaction | Coupling Partner | Typical Catalyst and Conditions | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 6-Aryl/vinyl-4-hydroxypicolinaldehyde |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 6-Alkynyl-4-hydroxypicolinaldehyde |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 6-Alkenyl-4-hydroxypicolinaldehyde |
Table 3: Cross-Coupling Strategies for the Bromo Group
Synthesis of Complex Molecular Architectures via this compound as a Building Block
The trifunctional nature of this compound makes it an exceptionally useful building block for the synthesis of more complex molecules, particularly those containing heterocyclic ring systems.
Construction of Novel Heterocyclic Systems
The reactive sites on this compound can be exploited in a sequential or one-pot manner to construct fused heterocyclic systems. researchgate.netosi.lvias.ac.innih.gov For example, the aldehyde can first be condensed with a binucleophile, followed by an intramolecular cyclization involving either the hydroxyl group or a group introduced via cross-coupling at the bromine position. This approach allows for the synthesis of a variety of novel pyridofurans, pyridopyrroles, and other related heterocyclic cores.
Scaffold Diversity Generation for Research Purposes
In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous FDA-approved drugs. rsc.orgnih.gov this compound serves as a versatile starting point for the generation of diverse molecular scaffolds for drug discovery programs. nih.govbldpharm.com By systematically varying the substituents at the aldehyde, hydroxyl, and bromo positions through the reactions described above, large libraries of compounds can be synthesized. This allows for the exploration of structure-activity relationships and the optimization of lead compounds.
Theoretical and Computational Chemistry of 6 Bromo 4 Hydroxypicolinaldehyde
Electronic Structure and Reactivity Predictions
Quantum Mechanical Calculations (e.g., Density Functional Theory)
No specific research findings on Density Functional Theory (DFT) calculations for 6-Bromo-4-hydroxypicolinaldehyde were found.
Molecular Orbital Analysis and Charge Distribution
No specific data on the molecular orbital analysis or charge distribution for this compound were found.
Conformational Analysis and Intermolecular Interactions
Hydrogen Bonding Networks and Their Influence on Structure and Reactivity
No specific studies on the hydrogen bonding networks of this compound were identified.
Pi-Stacking and Other Non-Covalent Interactions
No specific research on pi-stacking or other non-covalent interactions involving this compound was found.
Reaction Pathway Modeling and Transition State Characterization
No information on the modeling of reaction pathways or the characterization of transition states for this compound was available in the searched resources.
Computational Elucidation of Reaction Mechanisms
There is currently no published research that provides a computational elucidation of the reaction mechanisms involving this compound. Such studies would typically involve the use of computational models to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for optimizing reaction conditions.
Energy Landscape Mapping for Derivatization Reactions
Similarly, there is a lack of specific research on the energy landscape mapping for the derivatization reactions of this compound. Mapping the energy landscape allows chemists to predict the most likely reaction pathways and products for the synthesis of new molecules derived from the starting compound. This predictive capability is a cornerstone of modern drug discovery and materials science.
Applications of 6 Bromo 4 Hydroxypicolinaldehyde in Advanced Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Biologically Active Scaffolds
The structural motifs present in 6-bromo-4-hydroxypicolinaldehyde are found in numerous biologically active compounds, making it a key intermediate in medicinal chemistry and drug discovery. The bromo- and aldehyde functionalities provide convenient handles for further chemical modifications, enabling the construction of complex molecular architectures. sci-hub.se
Precursor for Small Molecule Libraries in Drug Discovery Research
In the quest for new therapeutics, the synthesis of small molecule libraries is a fundamental strategy. This compound can serve as a starting point for generating diverse sets of compounds for high-throughput screening. The aldehyde group can undergo a wide range of reactions, including reductive aminations, Wittig reactions, and condensations, to introduce various substituents. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append different aromatic or aliphatic groups. This versatility allows for the rapid generation of a multitude of structurally distinct molecules, increasing the probability of identifying compounds with desired biological activities. semanticscholar.org
Building Block for Natural Product Analogs and Bioactive Mimetics
Many natural products with potent biological activities contain pyridine (B92270) or substituted phenol (B47542) moieties. This compound provides a convenient scaffold for the synthesis of analogs of these natural products. By modifying the substituents on the pyridine ring, chemists can fine-tune the pharmacological properties of the resulting molecules, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. rsc.org The synthesis of "Bromo-DragonFLY," a potent psychoactive substance, and its analogues can utilize ketone intermediates that are structurally related to this compound, highlighting its role as a precursor in the synthesis of complex bioactive molecules. nih.gov
Utilization in Supramolecular Chemistry and Materials Science
The ability of this compound to participate in directional intermolecular interactions makes it a valuable component in the construction of well-defined supramolecular assemblies and functional materials.
| Complex Type | Potential Application | Key Feature of Ligand |
| Mononuclear Complexes | Catalysis, Sensing | Bidentate coordination of pyridine N and hydroxyl O |
| Polynuclear Complexes | Molecular Magnets, Porous Materials | Bridging ligands derived from the aldehyde |
| Luminescent Complexes | Bio-imaging, Light-emitting devices | Ligands that enhance metal-centered emission |
Self-Assembly Processes and Framework Construction
The directional nature of hydrogen bonding involving the hydroxyl group and the potential for halogen bonding involving the bromine atom, combined with π-π stacking interactions of the pyridine ring, enables this compound to participate in self-assembly processes. These non-covalent interactions can lead to the formation of ordered structures such as liquid crystals, gels, or crystalline co-crystals. By carefully designing the molecule and controlling the assembly conditions, it is possible to construct functional materials with tailored properties for applications in areas like electronics or sensing.
Analytical and Spectroscopic Investigations of 6 Bromo 4 Hydroxypicolinaldehyde and Its Derivatives in Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools in the arsenal (B13267) of the modern chemist, offering profound insights into the molecular architecture and electronic behavior of compounds. For a molecule such as 6-Bromo-4-hydroxypicolinaldehyde, a multifaceted spectroscopic approach is essential for unambiguous characterization.
High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the precise determination of a compound's elemental composition. By providing an exact mass measurement with a high degree of accuracy, HRMS allows for the calculation of a unique molecular formula. For this compound, with a molecular formula of C₆H₄BrNO₂, the expected monoisotopic mass would be a key parameter for confirmation. While specific experimental HRMS data for this compound is not widely published, the analysis of a closely related compound, 6-Bromo-5-hydroxy-4-iodopicolinaldehyde (C₆H₃BrINO₂), demonstrates the utility of this technique, with a reported molecular weight of 327.90 g/mol . sigmaaldrich.com This underscores the capability of HRMS to provide definitive evidence for the elemental makeup of a newly synthesized or isolated compound.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrNO₂ |
| Monoisotopic Mass | 200.9474 Da |
| Molecular Weight | 202.01 g/mol |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides critical information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aldehyde proton. The chemical shifts of these protons would be influenced by the presence of the bromo, hydroxyl, and aldehyde functional groups. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the aldehyde.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For this compound, IR spectroscopy would be expected to show distinct absorption bands corresponding to the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and various C-H and C=C/C=N stretching and bending vibrations of the substituted pyridine ring. The position and intensity of these bands offer valuable information about the molecular structure and bonding.
Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The analysis of these vibrational spectra is a rapid and non-destructive method for confirming the presence of key functional groups within the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C=O (aldehyde) | 1680-1715 |
| C=C/C=N (aromatic ring) | 1400-1600 |
| C-Br | 500-600 |
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and potential for color. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the presence of the aromatic pyridine ring and the aldehyde group constitutes a chromophore that is expected to absorb in the UV region. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic parameters.
Furthermore, the hydroxyl and nitrogen atoms in the molecule present potential sites for coordination with metal ions. UV-Visible spectroscopy is a powerful technique for studying the formation of metal complexes in solution. Upon complexation, changes in the electronic environment of the ligand often lead to shifts in the absorption spectrum, which can be monitored to determine the stoichiometry and stability of the resulting complexes. While specific complexation studies involving this compound are not extensively documented, the principles of such investigations are well-established for related pyridine and aldehyde-containing ligands. ruc.dk
Chromatographic and Separation Methodologies for Purity and Reaction Monitoring
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. They play a vital role in ensuring the purity of a substance and in monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of components in a mixture. The development of a robust HPLC method is crucial for assessing the purity of synthesized this compound and for monitoring its formation during a chemical reaction. A typical reversed-phase HPLC method would utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Method development involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve a good separation of the target compound from any impurities or starting materials. Method validation, following established guidelines, ensures that the analytical method is accurate, precise, reproducible, and robust for its intended purpose. While a specific validated HPLC method for this compound is not publicly detailed, methods for the analysis of other pyridine aldehydes and related aromatic aldehydes are well-documented and provide a strong foundation for developing a suitable analytical procedure. nih.govbeilstein-journals.org Such a method would be invaluable for quality control and for quantitative studies involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation within the instrument. To overcome these limitations, derivatization is a crucial sample preparation step. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.
For this compound, the hydroxyl (-OH) and aldehyde (-CHO) functional groups are the primary sites for derivatization. Common derivatizing agents for such groups include silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), or acylating agents. The derivatization reaction would convert the polar -OH group into a less polar and more volatile trimethylsilyl (B98337) ether.
Derivatization: The compound would be reacted with a suitable agent to form a volatile derivative.
Injection: A small amount of the derivatized sample would be injected into the GC, where it is vaporized.
Separation: The vaporized sample is carried by an inert gas through a capillary column. The separation of the derivative from other components is based on its boiling point and interaction with the stationary phase of the column.
Detection (Mass Spectrometry): As the separated derivative elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing it to fragment into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.
The resulting data would include the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer. The retention time helps in distinguishing the compound from others in a mixture, while the mass spectrum allows for its structural elucidation and confirmation.
Table 1: Hypothetical GC-MS Data for a Trimethylsilyl Derivative of this compound
| Parameter | Value | Description |
| Derivative | Trimethylsilyl (TMS) ether | Formed by reacting the hydroxyl group with a silylating agent. |
| GC Column | DB-5ms or similar non-polar column | A common type of column for separating a wide range of organic compounds. |
| Retention Time | Dependent on specific GC conditions | The time it takes for the derivative to travel through the GC column. |
| Key Mass Fragments (m/z) | Hypothetical values would include the molecular ion peak and characteristic fragments resulting from the loss of bromine, methyl groups, and the silyl (B83357) moiety. | These fragments are used to confirm the structure of the analyte. |
Interactions of 6 Bromo 4 Hydroxypicolinaldehyde with Biological Systems in Vitro and Mechanistic Studies
Chemo-Biological Approaches Utilizing 6-Bromo-4-hydroxypicolinaldehyde
Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Contexts
No structure-activity relationship (SAR) studies for this compound have been reported in the context of its biological or mechanistic activities. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological effects. The absence of such studies indicates that the compound has likely not been a focus of significant investigation for therapeutic or biological research purposes.
Due to the lack of available data, no data tables on the biological activity of this compound or its derivatives can be provided.
Future Research Directions and Emerging Applications of 6 Bromo 4 Hydroxypicolinaldehyde
Development of Novel and Efficient Synthetic Methodologies
The future development of applications for 6-Bromo-4-hydroxypicolinaldehyde is intrinsically linked to the availability of efficient and versatile synthetic routes. While standard methods for the synthesis of substituted pyridines exist, future research will likely focus on novel methodologies that offer improved yields, scalability, and functional group tolerance. nih.gov
Key areas for synthetic methodology development include:
Greener Synthesis: Exploration of environmentally benign synthetic pathways, such as visible-light-induced reactions, could provide sustainable methods for producing polysubstituted picolinaldehydes. acs.orgacs.org These methods often operate at room temperature and without the need for metal catalysts, reducing the environmental impact. acs.orgacs.org
Late-Stage Functionalization: Developing methods for the direct C-H functionalization of the pyridine (B92270) ring would be a significant advancement. acs.org This would allow for the introduction of the bromo, hydroxyl, and aldehyde groups onto a pre-existing pyridine scaffold in the later stages of a synthesis, providing a more convergent and flexible approach to a variety of derivatives.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, reproducibility, and scalability for the synthesis of this compound and its derivatives.
A recent study on the synthesis of polysubstituted picolinaldehydes highlights a visible-light-induced tandem aza-6π electrocyclization strategy. acs.org This approach demonstrates the potential for constructing complex pyridine derivatives under mild, metal-free conditions. acs.org
Exploration of Advanced Functional Materials and Self-Assembled Systems
The unique electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials. The pyridine nitrogen and the hydroxyl and aldehyde oxygens can act as coordination sites for metal ions, paving the way for the creation of novel coordination polymers and metal-organic frameworks (MOFs). chemimpex.com
Future research in this area could focus on:
Luminescent Materials: Pyridine-containing ligands are known to form complexes with lanthanide and transition metals that exhibit interesting photophysical properties. The development of luminescent materials based on this compound could lead to applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Supramolecular Assemblies: The ability of the molecule to form hydrogen bonds and engage in π-π stacking interactions could be exploited to create well-defined supramolecular structures. These self-assembled systems could find applications in areas such as molecular recognition, catalysis, and drug delivery.
Functional Polymers: Incorporation of this compound as a monomer into polymer chains could lead to the development of functional polymers with tailored electronic, optical, or chelating properties.
Integration into Complex Chemical and Biochemical Systems
The reactivity of the aldehyde group and the chelating potential of the hydroxypyridine core suggest that this compound could be integrated into more complex chemical and biochemical systems.
Potential areas of exploration include:
Bioconjugation: The aldehyde functional group can be readily reacted with amines to form Schiff bases, providing a convenient method for attaching the molecule to biomolecules such as proteins and peptides. wikipedia.org This could be used to develop novel bioprobes or to modify the properties of biological macromolecules.
Catalysis: The ability of the hydroxypyridine moiety to chelate metal ions suggests that its complexes could be explored as catalysts for a variety of organic transformations. chemimpex.com
Combinatorial Chemistry: The versatile reactivity of the aldehyde group makes this compound an attractive building block for the combinatorial synthesis of libraries of complex molecules for high-throughput screening in drug discovery and materials science.
Computational Design and Prediction for New Derivatives with Tuned Reactivity
Computational chemistry and molecular modeling will be invaluable tools for guiding the future development of this compound derivatives. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and potential applications of new molecules before they are synthesized in the lab. nih.gov
Future computational studies could focus on:
Structure-Property Relationships: Elucidating the relationship between the molecular structure of this compound derivatives and their functional properties, such as their absorption and emission spectra, their binding affinity for metal ions, and their biological activity.
Reaction Mechanism Elucidation: Investigating the mechanisms of reactions involving this compound to optimize reaction conditions and to design more efficient synthetic routes.
Virtual Screening: Screening virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications, such as new drug candidates or materials with specific optical properties.
A study on pyridine derivatives used computational modeling to predict properties like water solubility and brain penetration for potential glioblastoma treatments. nih.gov Similar approaches could be applied to derivatives of this compound to assess their potential as therapeutic agents.
Expanding Chemo-Biological Tool Applications for Fundamental Biological Research
The structural similarity of this compound to biologically active pyridine-containing molecules suggests its potential as a chemo-biological tool for fundamental research. researchgate.net
Future applications in this domain could include:
Fluorescent Probes: The development of fluorescent probes based on this compound for the detection of metal ions or other biologically relevant analytes in living cells. chemimpex.com The bromine atom could also serve as a heavy atom to enhance intersystem crossing and promote phosphorescence for time-resolved imaging applications.
Enzyme Inhibitors: The hydroxypyridine core is a known metal-chelating motif present in some enzyme inhibitors. nih.gov Derivatives of this compound could be designed and synthesized to target specific metalloenzymes involved in disease pathways.
Caged Compounds: The aldehyde group could potentially be used as a handle to create "caged" versions of biologically active molecules that can be released upon a specific stimulus, such as light. researchgate.net This would allow for the precise spatial and temporal control of biological processes.
The research on 6-bromo-4-hydroxyquinoline, a related heterocyclic compound, has shown its utility in developing antimicrobial agents and fluorescent probes, highlighting the potential of the bromo-hydroxypyridine scaffold in biological applications. chemimpex.com
Q & A
Q. What are the standard synthetic routes for 6-Bromo-4-hydroxypicolinaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of 4-hydroxypicolinaldehyde using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane under controlled temperatures (20–40°C). Key parameters affecting yield include:
- Solvent polarity : Polar solvents (e.g., acetic acid) favor electrophilic substitution at the pyridine ring.
- Catalyst use : Lewis acids like FeCl₃ may enhance regioselectivity for bromination at the 6-position.
- Reaction time : Over-bromination can occur beyond 12 hours, leading to di- or tri-substituted byproducts.
Reference Table :
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| NBS | Acetic acid | 25 | 68 | 4,6-dibromo derivatives |
| Br₂ | DCM | 30 | 55 | Oxidized aldehydes |
| Note : Optimized protocols prioritize NBS in acetic acid for higher selectivity . |
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and bromine-induced deshielding of adjacent protons.
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%).
- LC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 230–232 for C₆H₄BrNO₂) and fragmentation patterns.
Critical Step : Compare retention times and spectral data with reference standards from CAS or PubChem entries .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation vs. substitution) affect the synthesis of this compound?
Methodological Answer: The aldehyde group’s susceptibility to oxidation under bromination conditions necessitates careful control:
- Oxidative pathways : In the presence of excess Br₂ or acidic conditions, the aldehyde may oxidize to carboxylic acid, reducing yields.
- Mitigation : Use NBS instead of Br₂ and maintain pH < 2 to suppress oxidation.
Case Study : A 2025 study reported a 30% yield drop when Br₂ replaced NBS due to 4-hydroxypicolinic acid formation .
Q. What computational tools are effective for predicting the reactivity of this compound in metal coordination studies?
Methodological Answer:
- DFT Calculations : Model ligand-metal interactions (e.g., with Cu²⁺ or Fe³⁺) using Gaussian or ORCA software. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict binding affinity.
- Molecular Docking : Simulate enzyme-ligand binding (e.g., for kinase inhibition studies) using AutoDock Vina.
Validation : Cross-reference computational results with experimental UV-Vis or X-ray crystallography data to resolve discrepancies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions often arise from:
- Variability in substituent positioning : Minor structural changes (e.g., 5- vs. 6-bromo isomers) alter bioactivity.
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines affect results.
Strategy :
Re-synthesize disputed compounds using standardized protocols.
Perform dose-response assays in triplicate across multiple cell lines.
Use meta-analysis tools (e.g., RevMan) to statistically reconcile data from peer-reviewed studies .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer: Key scalability issues include:
- Byproduct accumulation : Di-brominated impurities increase at larger reaction volumes.
- Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or fractional distillation.
- Safety : Bromine vapors require scrubbing systems. Use fume hoods rated for halogen handling .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
